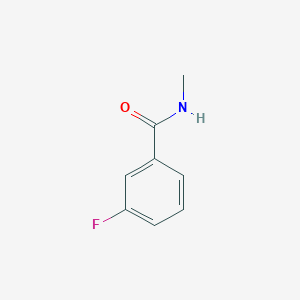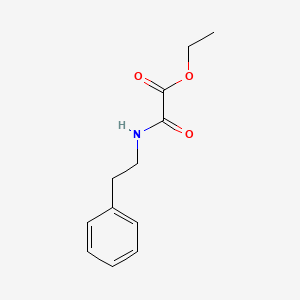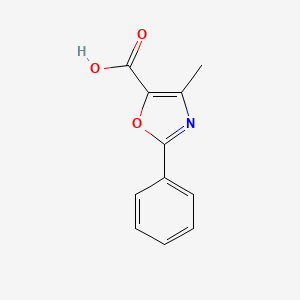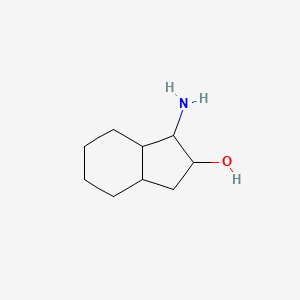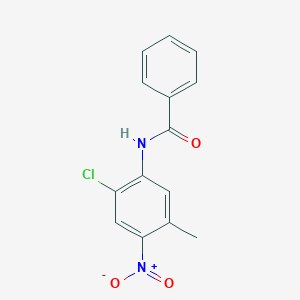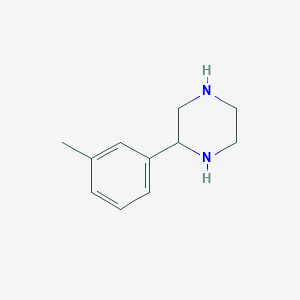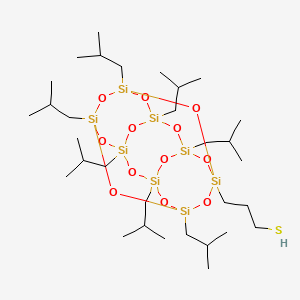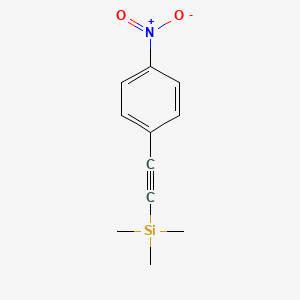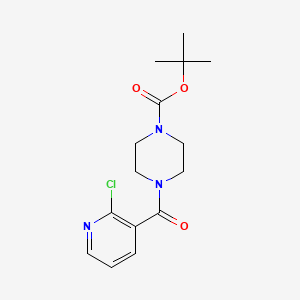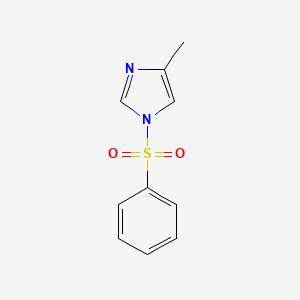
Kaempferol 5-methyl ether
Overview
Description
Kaempferol 5-methyl ether is a flavonoid derived from plants . It is a yellow crystalline powder that is almost insoluble in water but can dissolve in some organic solvents such as ethanol, chloroform, and dimethyl sulfoxide . It has been found to have antioxidant, anti-inflammatory, anti-tumor, and antibacterial activities , and is considered to have potential pharmacological activity and health benefits .
Molecular Structure Analysis
The molecular formula of this compound is C16H12O6 , and its molecular weight is 300.26 . More detailed structural information or analysis is not available in the search results.
Physical and Chemical Properties Analysis
This compound is a yellow crystalline powder . It is almost insoluble in water but can dissolve in some organic solvents such as ethanol, chloroform, and dimethyl sulfoxide .
Scientific Research Applications
Systematic Significance in Plants
Kaempferol 5-methyl ether, a flavonol methyl ether, has been identified in plants like Rhododendron spp., Erica, Kalmiopsis, Rhodothamnus (all Ericaceae), and Tetracera (Dilleniaceae). This discovery is significant as it highlights its occurrence in fifteen genera across six plant families, indicating its potential phyletic significance and systematic value within these families (Harborne, 1969).
Isolation from Various Plant Species
This compound derivatives, such as kaempferol 7-methyl ether-4′-glucoside, have been isolated from plants like Cotoneaster simonsii. The isolation and identification of these compounds from different plant species contribute to our understanding of plant biochemistry and potential applications (Palme, Bilia, & Morelli, 1996).
Antibacterial and Antioxidant Activities
Studies on kaempferol methyl ethers isolated from plants like Dodonaea viscosa Jacq. var. angustifolia have demonstrated their potential in exhibiting varying degrees of antioxidant and antibacterial activities. These findings suggest the relevance of kaempferol methyl ethers in pharmaceutical and nutraceutical applications (Teffo, Aderogba, & Eloff, 2010).
Molecular Interaction Studies
Research on the complexation of kaempferol derivatives with β-cyclodextrin derivatives has revealed insights into their potential utilization in food and pharmaceutical industries. Such studies assist in understanding how these compounds can be effectively used, especially considering the impact of different pH levels (Zheng et al., 2014).
Potential in Cellular Protection and Anti-inflammatory Activities
Kaempferol and its derivatives, including this compound, have been investigated for their protective effects against oxidative stress in cellular models. Such studies have implications for their potential use in treating neural diseases and conditions involving cellular injuries (Hong et al., 2009). Additionally, their antiatherogenic effects, demonstrated through activities like scavenging and inhibition of LDL oxidation, highlight their potential in preventing atherosclerosis (Tu et al., 2007).
Safety and Hazards
Future Directions
Kaempferol 5-methyl ether has shown potential in various therapeutic properties that target a diverse number of diseases and exhibit a specific mechanism of action for each target . The various nanoformulations of kaempferol were significantly better than the free kaempferol drug delivery system . They were better absorbed into the body, showed better target delivery, and had an improved bioavailability . Thus, the prospects and the possible effective drug delivery for kaempferol are discussed and emphasized .
Mechanism of Action
Target of Action
Kaempferol, a flavonoid from which Kaempferol 5-methyl ether is derived, has been shown to interact with multiple targets. It has been found to have anti-cancer properties, affecting many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types . It has also been shown to interact with estrogen receptors, regulating the body’s estrogenic activity .
Mode of Action
Kaempferol’s mode of action is multifaceted. It has been shown to have anti-inflammatory and antioxidant potentials, which may help prevent DNA damage and inhibit the proliferation of cancerous cells . It also triggers apoptosis in cancerous cells and may inhibit the growth and relocation of these cells .
Biochemical Pathways
Kaempferol affects several biochemical pathways. It has been shown to reduce ROS metabolism, control the formation of ROS, and have anti-hemolytic effects on lipid peroxidation . It also has the potential to modify cell processes . In adipocytes, kaempferol downregulates the CCAAT enhancer binding protein (C/EBP) β and SREBP1c, and upregulates the expression of adipose triglyceride (TAG) lipase (ATGL) to inhibit the accumulation of TAGs .
Pharmacokinetics
The pharmacokinetics of kaempferol have been studied both in vitro and in vivo. The lipophilicity of aglycone kaempferol facilitates its absorption by passive diffusion, but evidence suggests that it can also be absorbed by facilitated diffusion or active transport .
Result of Action
The molecular and cellular effects of kaempferol’s action are diverse. It has been shown to have a multipotential neuroprotective action through the modulation of several proinflammatory signaling pathways such as the nuclear factor kappa B (NF-kB), p38 mitogen-activated protein kinases (p38MAPK), serine/threonine kinase (AKT), and β-catenin cascade . It also has antioxidant properties observed in all neurological diseases through MMP2, MMP3, and MMP9 metalloproteinase inhibition; reactive oxygen species generation inhibition; endogenous antioxidants modulation as superoxide dismutase and glutathione; formation and aggregation of beta-amyloid (β-A) protein inhibition; and brain protective action through the modulation of brain-derived neurotrophic factor (BDNF), important for neural plasticity .
Action Environment
The action of kaempferol can be influenced by various environmental factors. For instance, genetic and environmental factors such as ionizing radiations, viral infections, chemical and toxic substances, or excessive sunlight that disrupt cell function can cause abnormalities in the cell nucleus . Furthermore, the bioavailability and efficacy of kaempferol can be affected by factors such as economic context, agricultural dimensions, nutrition, pollution, social condition, and education of individuals .
Properties
IUPAC Name |
3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-11-6-10(18)7-12-13(11)14(19)15(20)16(22-12)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWRUVANJRMPKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415757 | |
| Record name | 4H-1-Benzopyran-4-one, 3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22044-80-0 | |
| Record name | 4H-1-Benzopyran-4-one, 3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



